molecular formula C23H24ClNO4S2 B5041236 (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5041236
M. Wt: 478.0 g/mol
InChI Key: BNYFDTWTIFDAKP-DEDYPNTBSA-N
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Description

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and thiazolidinone precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidinone chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research in this area focuses on its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for new treatments.

Industry

Industrially, this compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinones, such as:
    • 2,4-thiazolidinedione
    • 5-(4-chlorophenyl)-2,4-thiazolidinedione

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4S2/c1-14-8-15(2)10-17(9-14)28-6-5-7-29-21-18(24)11-16(12-19(21)27-4)13-20-22(26)25(3)23(30)31-20/h8-13H,5-7H2,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYFDTWTIFDAKP-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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